
1-Butyl-1,4-dihydropyridine-3-carboxamide
Overview
Description
Preparation Methods
1-Butyl-1,4-dihydropyridine-3-carboxamide can be synthesized through various synthetic routes. One common method involves the reaction of 1,4-dihydropyridine with butylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The mixture is heated to reflux for several hours, followed by purification through recrystallization . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Butyl-1,4-dihydropyridine-3-carboxamide undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form the corresponding pyridine derivative.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other alkyl or aryl groups.
Scientific Research Applications
1-Butyl-1,4-dihydropyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Butyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It is known to bind to and block voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . This action leads to the relaxation of smooth muscle cells and vasodilation, which can have therapeutic effects in conditions like hypertension .
Comparison with Similar Compounds
1-Butyl-1,4-dihydropyridine-3-carboxamide is similar to other 1,4-dihydropyridine derivatives, such as:
1-Benzyl-1,4-dihydropyridine-3-carboxamide: This compound has a benzyl group instead of a butyl group, which can affect its biological activity and pharmacokinetics.
1-Methyl-1,4-dihydropyridine-3-carboxamide: The presence of a methyl group instead of a butyl group can lead to differences in solubility and reactivity.
Properties
IUPAC Name |
1-butyl-4H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-3-6-12-7-4-5-9(8-12)10(11)13/h4,7-8H,2-3,5-6H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABFCBPGJNYLMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CCC(=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [2,2'-bipyridine]-4-carboxylate](/img/structure/B3273477.png)
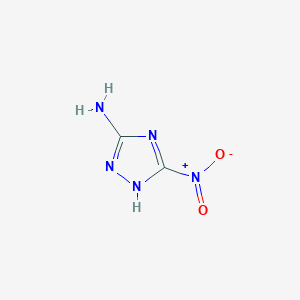



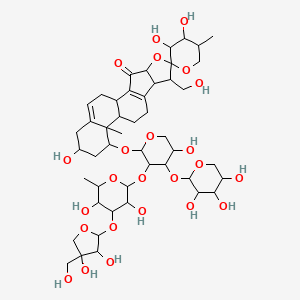
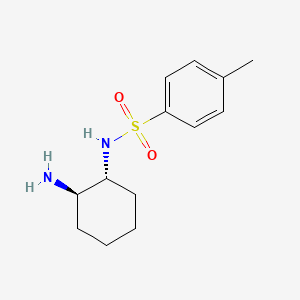
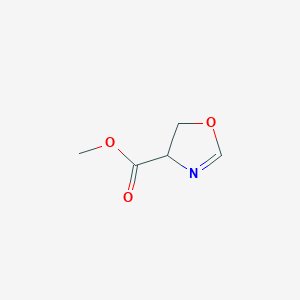
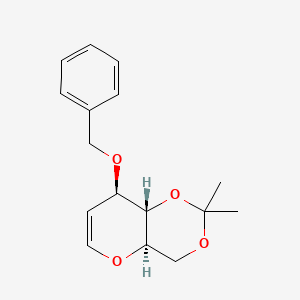

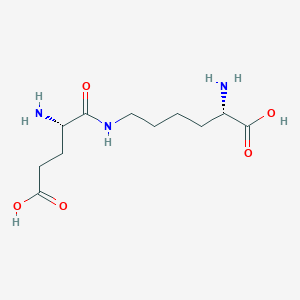

![6-Methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B3273561.png)

